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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the dosage of Myelin

Oligodendrocyte Glycoprotein (35-55) peptide for consistent induction of Experimental

Autoimmune Encephalomyelitis (EAE).

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of MOG (35-55) for EAE induction in C57BL/6

mice?

A1: For female C57BL/6 mice, a common and effective starting dose is 200 µg of MOG (35-55)

peptide per mouse.[1] However, successful EAE induction has been reported with doses

ranging from 50 µg to 300 µg.[2][3] The optimal dose can vary between laboratories and even

between different batches of reagents. It is advisable to perform a pilot study to determine the

optimal dose for your specific experimental conditions.

Q2: How does the dosage of Pertussis Toxin (PTX) affect MOG (35-55)-induced EAE?

A2: Pertussis Toxin is a crucial component that enhances EAE development by increasing the

permeability of the blood-brain barrier to inflammatory cells.[4] The dosage of PTX directly
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influences the severity of the disease; higher doses generally lead to more severe EAE.[4] A

typical protocol uses two intraperitoneal (i.p.) injections of PTX, one on the day of immunization

(Day 0) and another 48 hours later (Day 2).[5] The potency of different PTX batches can vary,

necessitating careful dose selection and consistency.

Q3: What are the key factors that influence the consistency of EAE induction?

A3: Several factors can impact the reproducibility of EAE induction:

Mouse Strain, Age, and Sex: C57BL/6 mice are a commonly used strain.[6] Female mice

aged 9-13 weeks are generally recommended as they tend to develop more consistent EAE

than males.[4]

Reagent Quality: The purity and quality of the MOG (35-55) peptide, Complete Freund's

Adjuvant (CFA), and PTX are critical.[4][7] Residual counter-ions from peptide synthesis,

such as trifluoroacetic acid (TFA), can also influence disease development.[8][9]

Emulsion Preparation: The proper emulsification of MOG (35-55) in CFA is essential for a

stable and effective immunogen.[4][7]

Injection Technique: Consistent subcutaneous injection technique is important to ensure

proper delivery of the emulsion and minimize stress to the animals.[4]

Animal Husbandry and Stress: High-stress levels can decrease EAE susceptibility.

Acclimatizing mice to the facility and handling procedures for at least a week before

immunization is recommended.[4][10]

Q4: Can EAE be induced without Pertussis Toxin?

A4: Yes, it is possible to induce EAE without PTX, although this may result in milder or less

consistent disease.[2][11] This approach can be useful for studying the specific contribution of

the antigen to the disease process without the confounding inflammatory effects of PTX.
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Issue Potential Cause(s) Recommended Solution(s)

Low or no EAE incidence

1. Suboptimal MOG (35-55) or

PTX dosage: The dose may be

too low for your specific mouse

strain or facility conditions.[6]

2. Improper emulsion

preparation: The emulsion may

be unstable, leading to poor

antigen presentation. 3. Poor

quality of reagents: The MOG

peptide, CFA, or PTX may be

degraded or of low purity.[7] 4.

Mouse strain or age: The

mouse strain may be resistant,

or the animals may be too

young or too old.[7]

1. Perform a dose-titration

experiment: Test a range of

MOG (35-55) (e.g., 100 µg,

200 µg, 300 µg) and/or PTX

doses.[2][3] 2. Ensure proper

emulsification: The emulsion

should be thick and stable.

Test for stability by placing a

drop in water; it should not

disperse. 3. Use high-quality,

validated reagents: Purchase

reagents from reputable

suppliers and handle them

according to the

manufacturer's instructions. 4.

Use recommended mouse

strains and age: For MOG (35-

55) induced EAE, female

C57BL/6 mice between 9-13

weeks of age are

recommended.[4]

High variability in EAE severity

1. Inconsistent injection

technique: Variation in the

volume or location of the

subcutaneous injection.[4] 2.

Animal stress: Differences in

handling and housing

conditions can lead to variable

stress levels.[4] 3. Inconsistent

emulsion preparation: Batch-

to-batch variation in the

emulsion quality.

1. Standardize injection

procedure: Ensure all

personnel are trained in the

same subcutaneous injection

technique. 2. Minimize animal

stress: Acclimatize mice and

maintain consistent husbandry

practices.[10] 3. Prepare one

large batch of emulsion: For a

given experiment, prepare a

single batch of MOG/CFA

emulsion to be used for all

animals.
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Excessive EAE severity and

mortality

1. MOG (35-55) or PTX

dosage is too high: The dose is

overwhelming the animals'

systems.[4] 2. Mouse strain is

highly susceptible.

1. Reduce the dose of MOG

(35-55) and/or PTX: Perform a

pilot study with lower doses.[2]

2. Consult literature for

appropriate dosages for your

specific mouse strain.

Unexpected disease course

(e.g., rapid remission)

1. Dosage of MOG (35-55):

Some studies suggest that

different doses can influence

the disease course (e.g.,

chronic vs. relapsing-

remitting).[3] 2. Genetic

background of mice.[12]

1. Review and adjust the MOG

(35-55) dosage based on the

desired disease phenotype. 2.

Ensure the use of a genetically

consistent mouse colony.

Quantitative Data Summary
Table 1: Effect of MOG (35-55) Dosage on EAE Clinical Score in C57BL/6 Mice (without PTX)

MOG (35-55) Dosage (µg) Peak Mean Clinical Score Reference(s)

50 ~1.5 [2]

100 ~2.5 [2]

150 ~2.0 [2]

Note: This table summarizes data from a study where EAE was induced without Pertussis

Toxin. The clinical scores represent the peak severity observed.

Table 2: Typical EAE Induction Parameters with MOG (35-55) in C57BL/6 Mice
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Parameter
Recommended
Value/Procedure

Reference(s)

Mouse Strain C57BL/6J or C57BL/6N [5]

Sex Female [4]

Age 8-13 weeks [4][5]

MOG (35-55) Dose 100 - 300 µ g/mouse [3]

Adjuvant

Complete Freund's Adjuvant

(CFA) with Mycobacterium

tuberculosis

Pertussis Toxin (PTX) Dose 200 - 500 ng/mouse [1][7]

Immunization Route Subcutaneous (s.c.) [5]

PTX Administration Route Intraperitoneal (i.p.) [5]

PTX Injection Schedule
Day 0 and Day 2 post-

immunization
[5][12]

Expected Onset of Disease 9 - 14 days post-immunization [4]

Expected Incidence 80 - 100% [3][4][13]

Experimental Protocols
Protocol 1: Standard EAE Induction with MOG (35-55)
and PTX
This protocol is adapted from several sources and represents a widely used method for

inducing a chronic EAE model in C57BL/6 mice.[3][4][12]

Materials:

MOG (35-55) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
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Pertussis Toxin (PTX)

Sterile Phosphate Buffered Saline (PBS) or saline

Female C57BL/6 mice (9-12 weeks old)

Two 1 mL Luer-lock syringes

One three-way stopcock

Insulin syringes with 27G needles

Procedure:

MOG (35-55) Solution Preparation: Dissolve MOG (35-55) peptide in sterile PBS to a final

concentration of 2 mg/mL.

PTX Solution Preparation: Reconstitute PTX in sterile PBS to a final concentration of 2

µg/mL (for a 200 ng dose in 100 µL).

Emulsion Preparation: a. Draw 100 µL of the MOG (35-55) solution into one 1 mL syringe. b.

Draw 100 µL of CFA into the second 1 mL syringe. c. Connect the two syringes to the three-

way stopcock. d. Force the contents back and forth between the syringes for at least 10

minutes until a thick, stable white emulsion is formed. e. To test the stability, place a drop of

the emulsion into a beaker of water. A stable emulsion will not disperse.

Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the MOG/CFA emulsion

subcutaneously into two sites on the flank (total of 200 µL per mouse). c. Immediately

following the immunization, inject 100 µL of the PTX solution intraperitoneally.

Second PTX Injection (Day 2): a. Administer a second intraperitoneal injection of 100 µL of

the PTX solution.

Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting around day

7 post-immunization. b. Use a standard EAE scoring system (e.g., 0-5 scale). c. Provide

easily accessible food and water for animals with severe paralysis.
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Visualizations
Experimental Workflow for MOG (35-55) EAE Induction
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Workflow for MOG (35-55) induced EAE.
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Simplified Signaling in EAE Pathogenesis
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Simplified EAE pathogenesis signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b13386383?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386383?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

